

Application Notes and Protocols: Managing Fungicide Resistance in Wheat with Fluoxastrobin

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Compound of Interest

Compound Name: *Fluoxastrobin*

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Introduction

Fluoxastrobin is a broad-spectrum, systemic strobilurin fungicide belonging to the Quinone outside Inhibitor (QoI) class (FRAC Group 11).[1] Its mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 enzyme complex (Complex III), which blocks electron transfer and halts ATP synthesis in fungal pathogens.[2][3] This document provides detailed application notes, protocols, and resistance management strategies for the use of **Fluoxastrobin** in controlling fungal diseases of wheat, with a specific focus on managing the emergence and spread of fungicide-resistant pathogen populations.

The Challenge of Fungicide Resistance

The intensive use of single-site fungicides like **Fluoxastrobin** has led to the selection of resistant fungal isolates in key wheat pathogens, such as *Zymoseptoria tritici* (*Septoria tritici* blotch) and *Parastagonospora nodorum* (*Stagonospora nodorum* blotch). The primary mechanism of resistance to QoI fungicides is a single point mutation in the mitochondrial cytochrome b gene, resulting in a glycine to alanine substitution at position 143 (G143A).[3][4] This mutation prevents the binding of QoI fungicides, rendering them ineffective.[3] Monitoring the frequency of the G143A allele in pathogen populations is crucial for effective disease management and the preservation of **Fluoxastrobin**'s utility.[5]

Data Presentation: Efficacy and Resistance Factors

The following tables summarize quantitative data regarding the efficacy of **Fluoxastrobin** and the impact of the G143A resistance mutation.

Table 1: In Vitro Sensitivity of *Zymoseptoria tritici* to QoI Fungicides

Fungal Isolate Status	Genotype (Cytochrome b)	Mean IC50 Value (mg/L) of Azoxystrobin*
Sensitive (Wild-Type)	G143	< 0.1
Resistant	A143	> 10

*Data represents typical values observed in microplate bioassays. Azoxystrobin is used as a representative QoI fungicide.[\[6\]](#)[\[7\]](#)

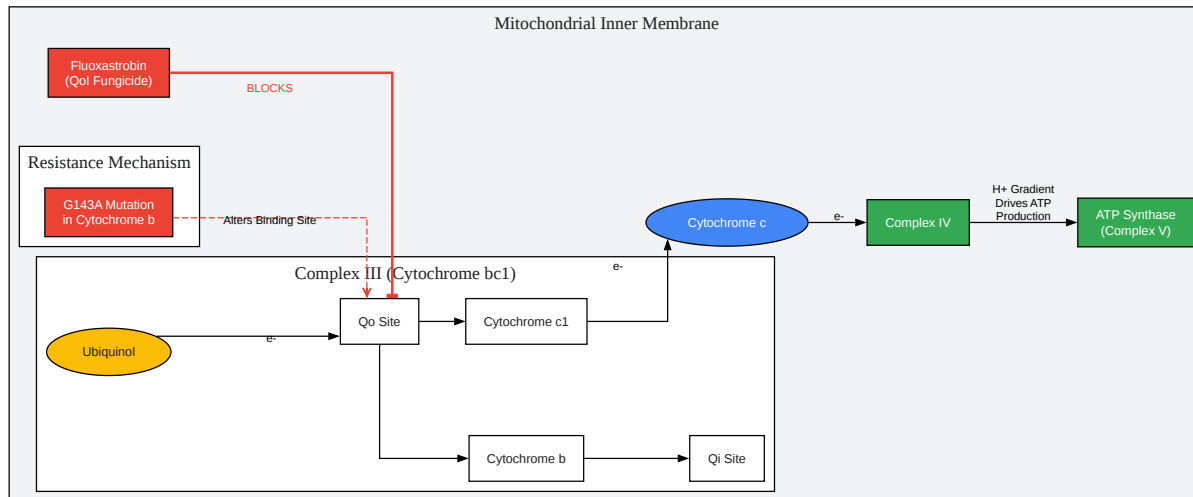
Table 2: Field Efficacy of **Fluoxastrobin**-Containing Fungicide Programs Against Wheat Diseases

Fungicide Active Ingredient(s)	Product Example	Application Rate (fl. oz/A)	Powdery Mildew	Septoria Leaf Blotch	Stripe Rust	Leaf Rust
Fluoxastrobin	Evito 480 SC	2.0 - 4.0	G	U	U	VG
Fluoxastrobin + Flutriafol	Fortix / Preemptor SC	4.0 - 6.0	--	VG	E	VG
Prothioconazole + Tebuconazole	Prosaro 421 SC	6.5 - 8.2	G	VG	E	E
Pyraclostrobin	Headline SC	6.0 - 9.0	G	VG ²	E ³	E

*Efficacy ratings are based on multi-year, multi-location field trials conducted by the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184).[8][9] Efficacy Categories: E=Excellent, VG=Very Good, G=Good, F=Fair, P=Poor, U=Unknown, NL=Not Labeled, -- = Insufficient data.[8][10] ¹Product efficacy may be reduced in areas with fungal populations resistant to strobilurin fungicides.[8] ²Efficacy may be significantly reduced if solo strobilurin products are applied after stripe rust infection has occurred.[8]

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the mode of action of **Fluoxastrobin** and the molecular basis of resistance.



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Caption: Mode of action of **Fluoxastrobin** and the G143A resistance mechanism.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Fungicide Sensitivity Assay (Microplate Method)

This protocol determines the half-maximal effective concentration (EC50) of **Fluoxastrobin** against fungal isolates.

1. Isolate Preparation: a. Culture fungal isolates (e.g., *Z. tritici*) on potato dextrose agar (PDA) plates.[\[11\]](#) b. After sufficient growth, flood the plates with sterile distilled water and gently scrape the surface to create a spore suspension. c. Filter the suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1×10^4 spores/mL using a hemocytometer.
2. Fungicide Stock and Dilution Series: a. Prepare a 1 g/L stock solution of analytical grade **Fluoxastrobin** in an appropriate solvent (e.g., acetone).[\[11\]](#)[\[12\]](#) b. Create a serial dilution series in sterile liquid media (e.g., potato dextrose broth) to achieve final concentrations ranging from 0.001 to 100 mg/L. Include a solvent-only control.[\[13\]](#)
3. Microplate Assay: a. Dispense 100 μ L of each fungicide dilution into the wells of a 96-well microtiter plate. Each concentration should be replicated at least three times. b. Add 100 μ L of the prepared spore suspension to each well. c. Incubate the plates in the dark at an appropriate temperature (e.g., 20-22°C) for 3-7 days, or until sufficient growth is observed in the control wells.
4. Data Analysis: a. Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. b. Calculate the percentage of growth inhibition relative to the solvent control for each fungicide concentration. c. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a non-linear regression analysis.[\[13\]](#)

Protocol 2: Molecular Detection of the G143A Mutation (qPCR Method)

This protocol uses a quantitative PCR (qPCR) assay with allele-specific primers to detect and quantify the G143A mutation directly from infected leaf tissue.^[4]

1. Sample Collection and DNA Extraction: a. Collect 15-20 wheat leaves showing typical disease symptoms (e.g., Septoria tritici blotch lesions).^[3] b. From each leaf, punch out a 2 mm disc from a lesion area and pool the discs.^[4] c. Lyophilize the pooled sample. d. Extract total genomic DNA using a commercial plant DNA extraction kit (e.g., MagAttract 96 DNA Plant Core Kit, Qiagen), following the manufacturer's instructions.^[4]

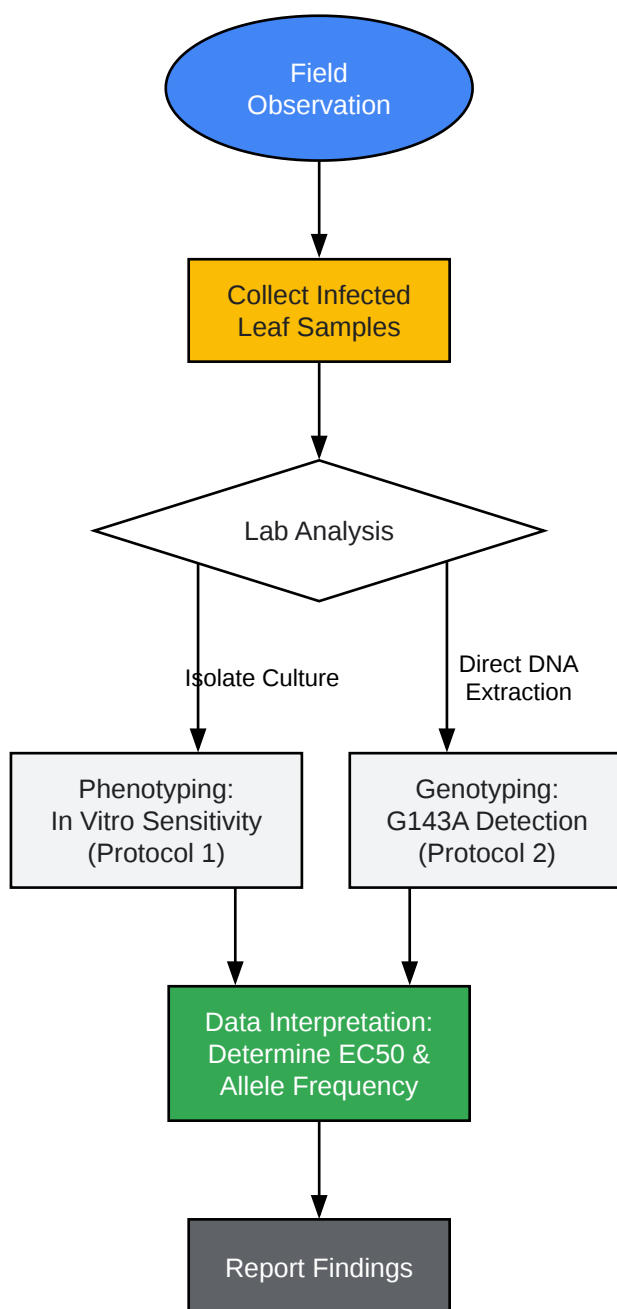
2. qPCR Assay: a. Prepare two separate singleplex SYBR Green qPCR assays for each DNA sample. b. Reaction 1 (Wild-Type, G143):

- Forward Primer (G143-specific): 5'-ACCTTATGGTCAAATGTCTTTATGATG-3'
 - Reverse Primer: 5'-AGCAAAGAATCTGTTCAATGTTGC-3'
- c. Reaction 2 (Resistant, A143):
- Forward Primer (A143-specific): 5'-ACCTTATGGTCAAATGTCTTTATGATC-3'
 - Reverse Primer: 5'-AGCAAAGAATCTGTTCAATGTTGC-3'
- d. Prepare a 10 µL reaction mix containing: 2 µL of template DNA, 1x SYBR Green Master Mix, and 300 nM of each primer.^[4] e. Use the following cycling conditions: 10 min at 95°C, followed by 40 cycles of 15 sec at 95°C, 30 sec at 60°C, and 30 sec at 71°C.^[4]

3. Data Analysis: a. Determine the quantification cycle (C_q) values for both the wild-type and resistant allele reactions for each sample. b. The presence of a C_q value indicates the presence of that allele. c. The relative frequency of the resistant allele in the population sample can be estimated by comparing the C_q values of the two reactions.

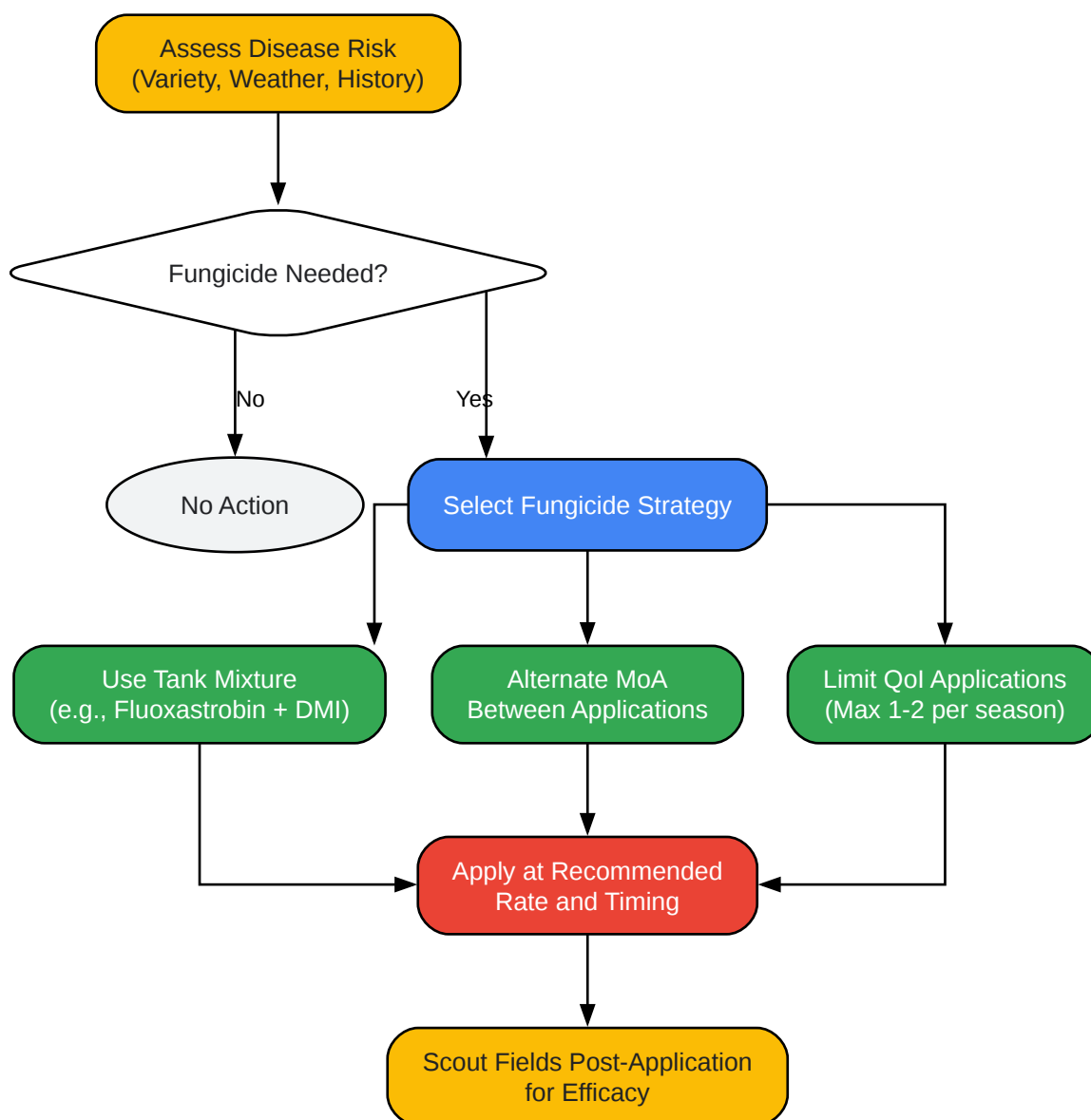
Experimental and Resistance Management Workflows

The following diagrams outline logical workflows for fungicide resistance monitoring and management.



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Caption: Workflow for monitoring fungicide resistance in wheat pathogens.



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Caption: Integrated strategy for managing fungicide resistance in wheat.

Application Recommendations and Resistance Management Strategies

To ensure the long-term efficacy of **Fluoxastrobin** and other QoI fungicides, an integrated disease management (IDM) approach is essential.

- **Avoid Over-Reliance:** Do not rely solely on fungicides for disease control. Utilize resistant wheat varieties, practice crop rotation to reduce inoculum, and manage stubble to minimize disease carry-over.[14][15]
- **Strategic Use:** Apply fungicides only when necessary, based on disease risk assessments that consider the crop variety's susceptibility, weather conditions, and disease scouting reports.[14][16]
- **Use Mixtures:** Whenever possible, apply **Fluoxastrobin** in a tank mix with a fungicide from a different FRAC group that is also effective against the target pathogen (e.g., a demethylation inhibitor (DMI, Group 3) or a succinate dehydrogenase inhibitor (SDHI, Group 7)).[1][16] This practice helps to control isolates that may be resistant to one of the modes of action.
- **Alternate Modes of Action:** Rotate between different fungicide groups for successive applications within a season. Avoid consecutive applications of QoI fungicides.[14][17]
- **Limit Applications:** Adhere to label recommendations, which typically limit the number of QoI fungicide applications to one or a maximum of two per growing season. This includes both foliar sprays and seed treatments.[5][14]
- **Preventative Application:** Use Group 11 fungicides like **Fluoxastrobin** primarily in a preventative manner rather than for curative treatment of established infections.[5] Their efficacy can be significantly reduced if applied after infection is widespread.[8]
- **Monitor Efficacy:** Regularly scout treated fields to assess fungicide performance. If control is less than expected, it could be an early indication of resistance. Collect samples for laboratory analysis to confirm.[18]

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